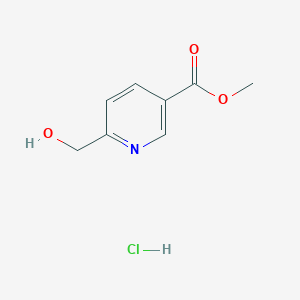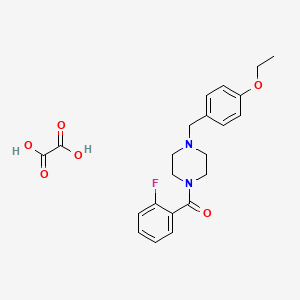
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide, also known as CGP 3466B, is a neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have a significant impact on the biochemical and physiological processes in the brain, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a group of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins, which play a crucial role in maintaining the structure and function of the brain. By inhibiting the activity of MMPs, this compound 3466B may help to protect the brain from damage caused by various factors.
Biochemical and physiological effects:
This compound 3466B has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can reduce oxidative stress, inflammation, and excitotoxicity, all of which are associated with various neurological disorders. Additionally, this compound 3466B has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
One advantage of using N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, it has been shown to have a neuroprotective effect in a variety of animal models, making it a promising candidate for further research. However, one limitation of using this compound 3466B in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
将来の方向性
There are several future directions for research on N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B. One area of interest is its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, further research is needed to better understand the exact mechanism of action of this compound 3466B and to identify any potential side effects or limitations of its use. Finally, future studies may also investigate the use of this compound 3466B in combination with other neuroprotective agents to determine whether this may enhance its therapeutic effects.
合成法
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexylamine, followed by the addition of N,N-dimethylglycine. The resulting intermediate product is then treated with thionyl chloride and ammonia to yield the final product.
科学的研究の応用
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that this compound 3466B has a neuroprotective effect, which means it can protect the brain from damage caused by various factors, including oxidative stress, inflammation, and excitotoxicity.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-8-7-11(16)9-13(14)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMPKGIWLBIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)


![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)

![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
